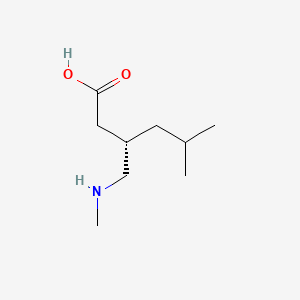

(S)-N-Methyl Pregabalin

Übersicht

Beschreibung

N-Methylpregabalin is a derivative of pregabalin, a well-known anticonvulsant and analgesic medication. It is structurally similar to gamma-aminobutyric acid, an inhibitory neurotransmitter. N-Methylpregabalin has been studied for its potential therapeutic effects, particularly in the management of neuropathic pain and epilepsy .

Wissenschaftliche Forschungsanwendungen

N-Methylpregabalin has been explored for various scientific research applications:

Chemistry: Used as a model compound to study the effects of methylation on the pharmacological properties of pregabalin.

Biology: Investigated for its interactions with biological macromolecules and its potential effects on cellular processes.

Medicine: Studied for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders.

Wirkmechanismus

Target of Action

(S)-N-Methyl Pregabalin, also known as N-Methylpregabalin, is structurally similar to gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter . The primary targets of this compound are the α2δ-1 and α2δ-2 subunits of voltage-dependent calcium channels in central nervous system tissues .

Mode of Action

The compound exerts its effects by binding to the α2δ subunit of voltage-dependent calcium channels . This binding inhibits cellular calcium influx and attenuates neurotransmission .

Biochemical Pathways

The biochemical pathways affected by this compound involve the modulation of calcium influx at nerve terminals. This modulation inhibits the release of excitatory neurotransmitters including glutamate, norepinephrine (noradrenaline), serotonin, dopamine, substance P, and calcitonin gene-related peptide .

Pharmacokinetics

After oral ingestion, this compound is rapidly absorbed with a bioavailability of ≥90% . Its volume of distribution is 0.57 L/kg, and plasma protein binding is 0% . The absorption of pregabalin and entry into the central nervous system is dependent on active transport via the L-type amino acid transporter 1 (LAT1) .

Result of Action

The binding of this compound to the α2δ subunit of voltage-dependent calcium channels results in the inhibition of cellular calcium influx. This leads to a reduction in the release of excitatory neurotransmitters, thereby controlling neuronal hyperexcitability . This mechanism is believed to underlie the compound’s efficacy in managing conditions such as neuropathic pain, postherpetic neuralgia, and fibromyalgia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, physiological data such as cardiorespiratory fluctuations are known to influence the intrinsic connectivity estimation within several brain networks

Biochemische Analyse

Biochemical Properties

(S)-N-Methyl Pregabalin exhibits a high affinity for the α2δ-1 and α2δ-2 subunits of voltage-activated calcium channels . By binding to these subunits, it inhibits cellular calcium influx, thereby attenuating neurotransmission . This modulation of calcium influx plays a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound influences cell function by controlling neuronal hyperexcitability . It reduces the release of several types of neurotransmitters including glutamate, noradrenaline, and substance P . This reduction in neurotransmitter release can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the α2δ-1 and α2δ-2 subunits of voltage-activated calcium channels . This binding inhibits cellular calcium influx and attenuates neurotransmission . Despite its original design as a GABA mimetic, this compound does not affect GABA A or GABA B receptor activity .

Temporal Effects in Laboratory Settings

It is known that the effects of this compound can vary over time, with some patients experiencing relief from symptoms shortly after administration, while others may require longer periods of treatment to achieve the desired effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . For example, in rats, pregabalin at a dosage of 60 mg/kg has been shown to attenuate mechanical, tactile, and heat hypersensitivity

Metabolic Pathways

It is known that pregabalin’s oral clearance is directly proportional to creatinine clearance, but is independent of gender, race, age, female hormonal status, daily dose, and dosing regimen .

Transport and Distribution

This compound is transported across the blood-brain barrier (BBB) via the L-type amino acid transporter 1 (LAT1/SLC7A5) . This transporter mediates the transport of this compound at the BBB, allowing it to exert its effects within the central nervous system .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to regions of the cell where voltage-activated calcium channels are present, such as the cell membrane .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Methylpregabalin typically involves the methylation of pregabalin. One common method includes the reaction of pregabalin with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of N-Methylpregabalin follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography are employed for purification and quality control .

Analyse Chemischer Reaktionen

Types of Reactions: N-Methylpregabalin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it back to pregabalin.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Alkyl halides in the presence of a strong base.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Pregabalin.

Substitution: Various substituted derivatives depending on the reagents used.

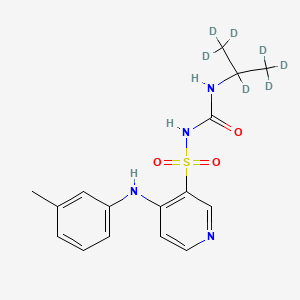

Vergleich Mit ähnlichen Verbindungen

Pregabalin: The parent compound, widely used for its anticonvulsant and analgesic properties.

Gabapentin: Another related compound with similar uses but different pharmacokinetic properties.

4-Methylpregabalin: A derivative with higher binding affinity to the alpha-2-delta subunit and potentially greater potency.

Uniqueness: N-Methylpregabalin is unique due to its specific methylation, which may alter its pharmacokinetic and pharmacodynamic properties compared to pregabalin. This modification can potentially enhance its therapeutic effects or reduce side effects, making it a compound of interest for further research .

Eigenschaften

IUPAC Name |

(3S)-5-methyl-3-(methylaminomethyl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-7(2)4-8(6-10-3)5-9(11)12/h7-8,10H,4-6H2,1-3H3,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADUVMLGQASXOK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652655 | |

| Record name | (3S)-5-Methyl-3-[(methylamino)methyl]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155843-61-0 | |

| Record name | (3S)-5-Methyl-3-[(methylamino)methyl]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid](/img/structure/B564181.png)